molecular formula C14H16N2O B5648384 N-(tert-butyl)-2-quinolinecarboxamide

N-(tert-butyl)-2-quinolinecarboxamide

Cat. No.: B5648384
M. Wt: 228.29 g/mol
InChI Key: MPIDUIWSSSTMTL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-quinolinecarboxamide is a heterocyclic organic compound featuring a quinoline core substituted at the 2-position with a carboxamide group, where the nitrogen atom of the amide is bonded to a tert-butyl moiety. The quinoline scaffold is aromatic and planar, contributing to π-π stacking interactions in biological or material systems.

Properties

IUPAC Name

N-tert-butylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)16-13(17)12-9-8-10-6-4-5-7-11(10)15-12/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIDUIWSSSTMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure Variations

Quinoline vs. Isoquinoline Derivatives

  • N-(tert-butyl)-2-quinolinecarboxamide: The quinoline core is aromatic, enabling electronic conjugation and interactions with biological targets like enzymes or receptors.
  • N-tert-Butyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: This analogue replaces quinoline with a partially saturated tetrahydroisoquinoline core, reducing aromaticity and increasing conformational flexibility.
  • N-(tert-butyl)decahydro-3-isoquinolinecarboxamide: The fully saturated decahydroisoquinoline core confers rigidity and may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects

  • tert-Butyl Group: Present in all compounds discussed, this bulky, lipophilic group is known to shield reactive sites, slow metabolism, and improve bioavailability. However, it may reduce aqueous solubility .
  • Sulfonyl and Methoxy Groups: In the tetrahydroisoquinoline derivative (), the sulfonyl group increases polarity and hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration. The methoxy group contributes electron-donating effects, altering electronic distribution .
  • Dibenzofuran and Chloro-Nitro Substituents: N-(2-methoxydibenzofuran-3-yl)quinoline-2-carboxamide () incorporates a dibenzofuran moiety, adding a fused aromatic system that may enhance stacking interactions.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Functional Impact
This compound Quinoline tert-butyl carboxamide High lipophilicity, aromatic conjugation
N-tert-Butyl-2-[(4-methoxyphenyl)sulfonyl]-... Tetrahydroisoquinoline Sulfonyl, methoxy Increased polarity, conformational flexibility
N-(2-methoxydibenzofuran-3-yl)... Quinoline Dibenzofuran-methoxy Enhanced π-π stacking, bulkier substituent
N-(tert-butyl)decahydro-3-isoquinolinecarboxamide Decahydroisoquinoline tert-butyl carboxamide Rigidity, metabolic stability

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